molecular formula C15H24ClNO B1426322 3-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220028-99-8

3-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1426322
M. Wt: 269.81 g/mol
InChI Key: XPIMOYOWORDRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a unique chemical compound with the empirical formula C14H22ClNO . It has a molecular weight of 255.78 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is Cl.Cc1ccccc1COCC2CCCNC2 . The InChI is 1S/C14H21NO.ClH/c1-12-5-2-3-7-14 (12)11-16-10-13-6-4-8-15-9-13;/h2-3,5,7,13,15H,4,6,8-11H2,1H3;1H . These notations provide a way to represent the molecule’s structure using text.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.78 . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research on compounds structurally related to 3-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride includes the synthesis of complex piperidine derivatives. These syntheses often involve intricate reactions like Michael addition, Dieckmann condensation, and Aldol condensation, leading to the formation of novel compounds with potentially significant bioactivity (Xue Si-jia, 2012).
  • Crystal Structure and Molecular Analysis : The crystal structure and molecular conformation of similar piperidine compounds are explored using techniques like X-ray diffraction, NMR, and IR spectroscopy. These studies reveal details about the molecular geometry, conformation, and potential interaction sites, which are crucial for understanding their biological activity (Xue Si-jia, 2011).

Bioactivity and Pharmacological Research

  • Antimicrobial Activities : Some piperidine derivatives demonstrate antimicrobial properties. For example, compounds like ethyl 2-(4-methylbenzylidene)-3-oxobutanoate show potential as antimicrobial agents, which could be relevant for similar compounds like 3-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride (Ajay Kumar Kariyappa et al., 2016).
  • Potential in Drug Development : Research into related piperidine compounds includes exploring their potential as anticancer agents. For instance, novel piperidine derivatives have been synthesized and evaluated for their cytotoxicity toward cancer cells, suggesting a promising area for similar compounds (J. Dimmock et al., 1998).

Safety And Hazards

While specific safety and hazard information for this compound is not provided, general precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area . It’s also recommended to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-[2-[(2-methylphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-13-5-2-3-7-15(13)12-17-10-8-14-6-4-9-16-11-14;/h2-3,5,7,14,16H,4,6,8-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIMOYOWORDRSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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